molecular formula C3HCl3F4 B13420325 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane CAS No. 422-54-8

1,3,3-Trichloro-1,1,2,2-tetrafluoropropane

Cat. No.: B13420325
CAS No.: 422-54-8
M. Wt: 219.39 g/mol
InChI Key: WWNLOOSSVHRIFJ-UHFFFAOYSA-N
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Description

1,3,3-Trichloro-1,1,2,2-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃HCl₃F₄ . It is a derivative of propane, where hydrogen atoms are replaced by chlorine and fluorine atoms. This compound is known for its stability and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trichloro-1,1,2,2-tetrafluoropropane can be synthesized through the fluorination of chlorinated hydrocarbons. One common method involves the reaction of 1,1,3-trichloro-2,2,3,3-tetrafluoropropane with hydrogen fluoride in the presence of a catalyst . The reaction conditions typically include elevated temperatures and pressures to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and allows for better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trichloro-1,1,2,2-tetrafluoropropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Oxidized Derivatives: Formed through oxidation reactions.

Scientific Research Applications

1,3,3-Trichloro-1,1,2,2-tetrafluoropropane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane involves its interaction with various molecular targets. Due to its stability, it does not readily react with many biological molecules, making its mechanism of action less understood. it can act as a solvent and interact with other chemicals in industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trichloro-1,1,2,2-tetrafluoropropane is unique due to its specific combination of chlorine and fluorine atoms, which provides it with distinct chemical properties. Its stability and reactivity make it suitable for various industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1,3,3-trichloro-1,1,2,2-tetrafluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl3F4/c4-1(5)2(7,8)3(6,9)10/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNLOOSSVHRIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)F)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl3F4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075032
Record name 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.39 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422-54-8
Record name 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HCFC 224
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,3-trichloro-1,1,2,2-tetrafluoropropane
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